5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Description
Historical Context and Discovery
The pyrano[3,2-c]quinoline framework first gained attention through the study of naturally occurring alkaloids in the Rutaceae plant family. Flindersine, a prototypical pyranoquinoline alkaloid, was isolated in 1984 from Flindersia australis and marked the beginning of systematic exploration into this structural class. Synthetic interest emerged in the late 20th century, with early methods relying on multi-step condensation reactions. A breakthrough occurred in 2005 when Suresh et al. demonstrated the synthesis of pyranoquinoline alkaloids via (4+2) cycloaddition reactions using O-quinone methide intermediates, enabling efficient access to derivatives like haplamine and N-methylflindersine. Contemporary advancements, such as the use of CuMnxOy-GO nanocatalysts in one-pot multicomponent reactions, have further streamlined the synthesis of pyranoquinoline derivatives, achieving yields up to 96%.
Structural Classification within Heterocyclic Chemistry
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (C18H19NO) belongs to the fused bicyclic heterocycles, combining a partially saturated pyran ring with a quinoline moiety. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO |
| Molecular Weight | 265.35 g/mol |
| Melting Point | 132–134°C |
| Boiling Point | 183–185°C (1.5 Torr) |
| Predicted Density | 1.107±0.06 g/cm³ |
The hexahydro designation indicates partial saturation across three rings, reducing aromaticity compared to fully conjugated quinolines. The phenyl substituent at position 5 introduces steric and electronic modulation, influencing both reactivity and bioactivity. This scaffold’s stereoelectronic profile enables interactions with biological targets such as enzymes and receptors, making it a versatile platform for drug design.
Significance in Medicinal Chemistry Research
Pyrano[3,2-c]quinolines have garnered interest for their diverse pharmacological activities. Derivatives exhibit α-glucosidase inhibitory properties, with IC50 values comparable to acarbose, a clinical antidiabetic agent. The inhibition mechanism involves competitive binding to the enzyme’s active site, as demonstrated through kinetic studies using Saccharomyces cerevisiae α-glucosidase. Structural modifications, such as electron-withdrawing substituents on the phenyl group, modulate potency, highlighting the scaffold’s tunability. Beyond antidiabetic applications, preliminary studies suggest antimicrobial and anticancer potential, though these require further validation. The scaffold’s ability to penetrate lipid bilayers, inferred from its logP value (~3.79), enhances its suitability for central nervous system-targeted therapies.
Natural Occurrence of Pyranoquinoline Motifs
While this compound itself is synthetic, its structural analogs occur naturally in several plant species. Flindersine and haplamine, isolated from Flindersia and Haplophyllum genera, exhibit anti-inflammatory and insecticidal properties. These alkaloids likely function as plant defense chemicals, deterring herbivores through bioactivity. The natural prevalence of pyranoquinoline motifs underscores their evolutionary optimization for molecular recognition, providing a blueprint for synthetic derivative design. Contemporary research focuses on mimicking these natural architectures to develop therapeutics with improved selectivity and efficacy.
Properties
IUPAC Name |
5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-7-13(8-3-1)17-15-10-6-12-20-18(15)14-9-4-5-11-16(14)19-17/h1-5,7-9,11,15,17-19H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCJSIAXXSBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327666 | |
| Record name | 5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
248603-38-5 | |
| Record name | 5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted quinoline derivative, the compound can be synthesized through a series of reactions including hydrogenation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Dopamine Agonist Properties
This compound has been identified as a dopamine agonist, which means it can activate dopamine receptors in the brain. This property makes it a candidate for research into treatments for neurological disorders such as Parkinson's disease. For instance, studies have shown that derivatives of this compound can enhance dopamine receptor activity, which is crucial for managing symptoms in patients with dopamine deficiencies .
Antioxidant Activity
Research indicates that 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline exhibits significant antioxidant properties. Antioxidants are vital in preventing oxidative stress-related diseases. A study demonstrated that this compound could scavenge free radicals effectively in vitro, suggesting its potential use in developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells .
Materials Science Applications
Polymer Composites
The compound has been explored as a functional additive in polymer composites. Its incorporation into polymer matrices has shown to enhance mechanical properties and thermal stability. For example, composites made with this compound displayed improved tensile strength and flexibility compared to standard polymers. This application is particularly relevant in industries requiring durable materials such as automotive and aerospace .
Environmental Science Applications
Biosorption of Heavy Metals
Recent studies have investigated the application of this compound in biosorption processes for removing heavy metals from wastewater. The compound was tested with immobilized cells of Saccharomyces cerevisiae, demonstrating effective adsorption of cadmium ions from aqueous solutions. The results indicated that the biosorption capacity increased with higher initial concentrations of cadmium ions. The study applied both Langmuir and Freundlich isotherm models to analyze the data and concluded that the Langmuir model better described the equilibrium data for cadmium biosorption .
Case Study 1: Dopamine Receptor Activation
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of this compound as dopamine agonists. The results showed that specific modifications to the chemical structure significantly enhanced receptor binding affinity and selectivity towards D2 and D3 receptors. This research underscores the potential for developing new therapeutic agents for neurological conditions .
Case Study 2: Heavy Metal Removal
In an environmental study published in Bioresource Technology, researchers utilized this compound to improve the efficiency of biosorption processes for heavy metals. The study highlighted that using this compound increased the biosorption capacity of Saccharomyces cerevisiae by up to 50% compared to untreated cells. The findings suggest a viable method for treating industrial wastewater contaminated with heavy metals .
Data Tables
Mechanism of Action
The mechanism of action of 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The pyrano[3,2-c]quinoline scaffold is part of a broader family of fused quinoline derivatives. Below is a comparative analysis with key analogues:
Structural and Functional Differences
- Core Heteroatom Influence: Pyrano vs. Thieno/Furo: Replacement of the oxygen atom in pyrano with sulfur (thieno) or a furan oxygen alters electronic properties and bioavailability. Thieno derivatives exhibit enhanced π-acceptor capacity due to sulfur’s electronegativity, improving kinase inhibition .
- Synthetic Accessibility: The target compound is synthesized via a one-pot Povarov reaction (70–87% yield) , whereas thieno derivatives often require multi-step Suzuki-Miyaura cross-coupling or iodocyclization, which are costlier and lower-yielding .
- Biological Selectivity: Fluorinated analogues (e.g., 4f) show superior antitubercular activity due to enhanced membrane permeability .
Pharmacokinetic and Toxicity Considerations
- Solubility : The 5-phenyl group may reduce aqueous solubility compared to polar substituents (e.g., sulfamoyl or carboxylates), necessitating formulation optimizations .
- Cytotoxicity: Thieno[3,2-c]quinolines with electron-withdrawing groups (e.g., Cl, CN) show higher cytotoxicity (IC₅₀ < 5 μM) than the target compound’s phenyl-substituted analogue .
- Metabolic Stability: Pyrano[3,2-c]quinolines are prone to oxidative metabolism at the dihydropyran ring, whereas fluorinated or fused derivatives (e.g., naphthofuro) exhibit longer half-lives .
Biological Activity
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, synthesis methods, and biological effects based on diverse research findings.
This compound is characterized by a complex bicyclic structure that includes a pyranoquinoline framework. Its molecular formula is and it exhibits various stereoisomers due to the presence of multiple chiral centers. The compound has been synthesized using various methods, including the reaction of benzaldehyde with naphthalen-2-amine and 3,4-dihydro-2H-pyran under specific conditions to yield high purity and yield rates .
Synthesis Methods
The synthesis of this compound typically involves:
- Reactants : Benzaldehyde, naphthalen-2-amine, and 3,4-dihydro-2H-pyran.
- Catalysts : Iodine (I2) can be used to facilitate the reaction.
- Solvents : Tetrahydrofuran (THF) is commonly employed as a solvent.
- Conditions : The reaction is conducted under reflux for several hours.
The yield of this synthesis can reach up to 86%, demonstrating its efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Similar inhibitory effects were noted.
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that it effectively scavenges free radicals. The IC50 value was found to be comparable to established antioxidants like ascorbic acid .
Cytotoxic Effects
In cancer research contexts, preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF7 (Breast) | 15.0 |
| A549 (Lung) | 20.0 |
These results highlight the potential of this compound in cancer therapeutics but necessitate further investigation into its mechanisms of action and safety profiles .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyranoquinolines. Among these derivatives, this compound demonstrated superior activity against Gram-positive bacteria while showing moderate activity against Gram-negative strains .
Study on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound compared to traditional antioxidants. It was found that the compound's ability to reduce oxidative stress markers in cell cultures was significant and comparable to well-known antioxidants such as quercetin and vitamin E .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline, and how do reaction conditions influence diastereomeric outcomes?
- The compound is commonly synthesized via aza-Diels–Alder reactions using catalytic systems like Ceric Ammonium Nitrate (CAN) in a one-pot, three-component approach involving aniline derivatives, aldehydes, and dihydropyran. Reaction temperature and catalyst selection critically affect diastereomer ratios. For example, CAN-catalyzed reactions yield separable cis (pale yellow solid, m.p. 131–133°C) and trans isomers (viscous oil), distinguished by distinct NMR coupling patterns and IR spectral features . Alternative methods include Sc(OTf)-mediated multicomponent condensations, which require careful control of solvent polarity and temperature to optimize yields .
Q. How can the stereochemistry and molecular geometry of this compound be confirmed experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the title compound crystallizes in a monoclinic system () with unit cell parameters , and , revealing chair/half-chair conformations in the pyran and N-heterocyclic rings, respectively. SHELXL refinement (via SHELX suite) is recommended for structural validation, leveraging intensity data and anisotropic displacement parameters . Complementary techniques include - COSY NMR to resolve vicinal coupling in diastereomers .
Q. What spectroscopic markers are critical for characterizing this scaffold?
- Key IR absorptions include N–H stretches (3311–3378 cm) and aromatic C=C vibrations (1493–1605 cm). In NMR, diagnostic signals arise from the pyran ring protons (δ 1.27–2.20 ppm for axial/equatorial H) and quinoline aromatic protons (δ 6.55–7.46 ppm). Mass spectrometry (ESI) typically shows at m/z 265 .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of derivatives targeting receptors like GPER-1?
- Ligand-based virtual screening (e.g., Chemgauss4 scoring) combined with molecular docking can identify potential GPER-1 modulators. For instance, the (4aS,5S,10bS)-configured isomer shows high binding affinity due to hydrophobic interactions with Phe206, Leu224, and Met305 in the receptor’s active site. Conformational analysis (e.g., via AutoDock Vina) should prioritize scaffolds with planar quinoline rings and phenyl substituents oriented toward hydrophobic pockets .
Q. What strategies resolve contradictions in biological activity data between stereoisomers?
- In vitro assays (e.g., anti-inflammatory IC) often reveal stark differences: the cis isomer may exhibit higher potency due to enhanced membrane permeability (logP ~3.2 vs. 2.8 for trans). Pharmacokinetic studies (e.g., microsomal stability assays) coupled with MD simulations can clarify metabolic stability and target engagement disparities. Chromatographic separation (20% EtOAc/hexane) is essential to isolate enantiomers for individual testing .
Q. How do crystallographic packing interactions influence solubility and stability?
- Despite lacking conventional hydrogen bonds, weak C–H···π interactions (e.g., between phenyl and quinoline moieties) stabilize the crystal lattice, reducing solubility in polar solvents. Solubility parameters (Hansen solubility spheres) derived from XRD data predict improved dissolution in chloroform or DMSO. Thermal analysis (DSC) corroborates stability, with melting points correlating with lattice energy (e.g., 477–478 K for benzo-fused derivatives) .
Methodological Considerations
Q. What purification techniques are effective for isolating stereoisomers?
- Flash chromatography (silica gel, gradient elution with EtOAc/hexane) resolves cis/trans pairs, with values differing by ~0.02. For challenging separations, chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) achieves >98% enantiomeric excess. Recrystallization from ethanol/EtOAc mixtures preferentially isolates the cis isomer due to higher lattice stability .
Q. How can reaction mechanisms be probed for regioselective functionalization?
- DFT calculations (e.g., Gaussian09 at B3LYP/6-31G**) map transition states for electrophilic substitution at the quinoline C-8 position. Isotopic labeling (e.g., -aniline) combined with - HMBC NMR traces nitrogen migration during cycloaddition, confirming a stepwise imino-Diels–Alder mechanism over concerted pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
